molecular formula C21H16Br3N3O2 B15018398 N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B15018398
M. Wt: 582.1 g/mol
InChI Key: IKBUNQCGMUQEID-RPPGKUMJSA-N
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Description

N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a tribromophenyl group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2,4,5-tribromoaniline in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxyphenyl and tribromophenyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its specific combination of phenoxyphenyl and tribromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C21H16Br3N3O2

Molecular Weight

582.1 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C21H16Br3N3O2/c22-17-10-19(24)20(11-18(17)23)25-13-21(28)27-26-12-14-5-4-8-16(9-14)29-15-6-2-1-3-7-15/h1-12,25H,13H2,(H,27,28)/b26-12+

InChI Key

IKBUNQCGMUQEID-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=CC(=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC(=C(C=C3Br)Br)Br

Origin of Product

United States

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